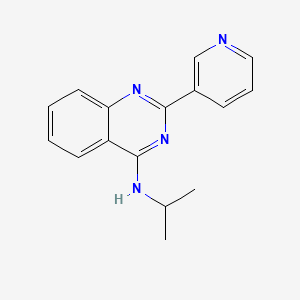

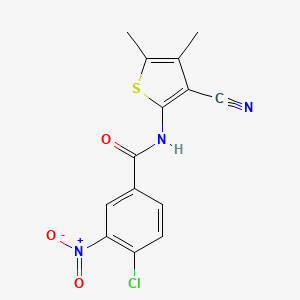

4-phenyl-2-(2-phenylvinyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, are synthesized through various chemical routes. For instance, the synthesis of related nicotinonitrile derivatives often involves condensation reactions, Michael additions, or palladium-catalyzed cross-coupling reactions. A common theme in their synthesis is the formation of the nicotinonitrile core followed by functionalization at specific positions on the pyridine ring to introduce various substituents, including phenyl groups and vinyl linkages (Heravi & Soufi, 2015).

Applications De Recherche Scientifique

Corrosion Inhibition

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, have been investigated for their corrosion inhibition properties. For instance, certain nicotinonitriles have shown significant effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds inhibit corrosion through adsorption on the metal surface, following the Langmuir adsorption isotherm model. Their efficiency increases with concentration, and they predominantly act as cathodic inhibitors, as demonstrated by electrochemical, computational, and surface morphological studies (Singh et al., 2016).

Antimicrobial Activities

Research has also explored the synthesis of novel nicotinonitrile derivatives with potential antimicrobial applications. For example, 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile was synthesized and used as a starting material to construct annulated and substituted pyrido[2,3-d]pyrimidine systems. Some of these synthesized compounds exhibited notable antibacterial and antifungal activities (Behalo, 2008).

Photophysical Studies and Fluorescence Sensing

Nicotinonitrile derivatives have been synthesized and studied for their potential as photophysical materials and fluorescence sensors. A new luminescent nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and characterized for its blue light-emitting properties. The compound exhibited good absorption and fluorescence properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Ahipa et al., 2014). Additionally, 2-amino-6-methyl-4-phenyl-nicotinonitrile has been identified as a fluorescent chemosensor for the selective detection of Fe3+ and Hg2+ ions, demonstrating the utility of nicotinonitrile derivatives in environmental monitoring and analytical chemistry (Koner et al., 2012).

Propriétés

IUPAC Name |

4-phenyl-2-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c21-15-19-18(17-9-5-2-6-10-17)13-14-22-20(19)12-11-16-7-3-1-4-8-16/h1-14H/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSQXXJLCFMORD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(2-phenylvinyl)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)